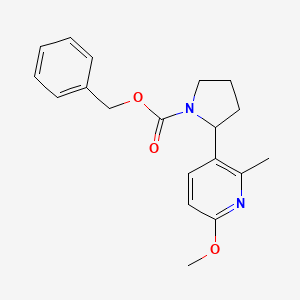
Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C19H22N2O3 and a molecular weight of 326.39 g/mol This compound is characterized by the presence of a pyrrolidine ring, a methoxy-substituted pyridine ring, and a benzyl ester group
Preparation Methods
The synthesis of Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The methoxy-substituted pyridine ring is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling.
Esterification: The final step involves the esterification of the pyrrolidine derivative with benzyl alcohol to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate: This compound lacks the methoxy group on the pyridine ring, which may affect its chemical reactivity and biological activity.
Indole Derivatives: Compounds containing the indole nucleus, such as indomethacin and celecoxib, have different structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrolidine and pyridine rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c1-14-16(10-11-18(20-14)23-2)17-9-6-12-21(17)19(22)24-13-15-7-4-3-5-8-15/h3-5,7-8,10-11,17H,6,9,12-13H2,1-2H3 |
InChI Key |
UEEXOPDIOXEJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















